molecular formula C22H26N2O6 B6538780 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060329-24-9

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6538780
CAS No.: 1060329-24-9
M. Wt: 414.5 g/mol
InChI Key: AZGJYZSXTLOSCG-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a benzamide derivative featuring a trimethoxy-substituted aromatic ring linked to a morpholine-containing phenylacetamide moiety. The compound’s structure combines a benzamide core with a 2-(morpholin-4-yl)-2-oxoethyl group at the para position of the phenyl ring, which is critical for its physicochemical and biological properties. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, enhances solubility and modulates pharmacokinetic behavior, while the trimethoxy groups influence electronic and steric interactions in target binding .

This compound is structurally analogous to kinase inhibitors and multitarget ligands, as seen in related benzamide derivatives (e.g., ). Its design aligns with strategies to optimize bioavailability and target engagement in therapeutic agents, particularly in neurological and oncological contexts .

Properties

IUPAC Name

2,3,4-trimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-9-8-17(20(28-2)21(18)29-3)22(26)23-16-6-4-15(5-7-16)14-19(25)24-10-12-30-13-11-24/h4-9H,10-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGJYZSXTLOSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gallic Acid Methylation Route

Gallic acid serves as a cost-effective starting material due to its naturally occurring trihydroxybenzoic acid structure. Methylation with dimethyl sulfate in the presence of sodium hydroxide yields 3,4,5-trimethoxybenzoic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂).

Gallic acidNaOH(CH₃O)₂SO₂3,4,5-Trimethoxybenzoic acidSOCl₂3,4,5-Trimethoxybenzoyl chloride\text{Gallic acid} \xrightarrow[\text{NaOH}]{\text{(CH₃O)₂SO₂}} \text{3,4,5-Trimethoxybenzoic acid} \xrightarrow{\text{SOCl₂}} \text{3,4,5-Trimethoxybenzoyl chloride}

This method achieves a 73% overall yield with >99% purity, making it industrially viable.

Vanillin Bromination-Methoxylation Route

Alternatively, vanillin undergoes bromination at the 5-position using HBr/H₂O₂, followed by methoxylation with sodium methoxide (NaOMe) in dimethylformamide (DMF). The resulting 3,4,5-trimethoxybenzaldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄).

VanillinHBr/H₂O₂Br₂5-BromovanillinDMFNaOMe3,4,5-TrimethoxybenzaldehydeKMnO₄3,4,5-Trimethoxybenzoic acid\text{Vanillin} \xrightarrow[\text{HBr/H₂O₂}]{\text{Br₂}} \text{5-Bromovanillin} \xrightarrow[\text{DMF}]{\text{NaOMe}} \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{KMnO₄}} \text{3,4,5-Trimethoxybenzoic acid}

This route offers a 67.4% overall yield but requires careful control of DMF thermolysis during methoxylation.

Synthesis of 4-[2-(Morpholin-4-yl)-2-Oxoethyl]Aniline

Morpholine-Acetyl Chloride Condensation

4-Nitroacetophenone is reduced to 4-aminoacetophenone using hydrogen gas (H₂) over a palladium catalyst. Reaction with morpholine in the presence of acetyl chloride introduces the morpholinyl-oxoethyl group via nucleophilic acyl substitution:

4-NitroacetophenonePd/CH24-AminoacetophenoneAcClMorpholine4-[2-(Morpholin-4-yl)-2-oxoethyl]Aniline\text{4-Nitroacetophenone} \xrightarrow[\text{Pd/C}]{H₂} \text{4-Aminoacetophenone} \xrightarrow[\text{AcCl}]{\text{Morpholine}} \text{4-[2-(Morpholin-4-yl)-2-oxoethyl]Aniline}

This method achieves an 85% yield for the final step, with the nitro reduction proceeding quantitatively.

Direct Alkylation of Morpholine

An alternative approach involves reacting 4-aminophenethyl bromide with morpholine in acetonitrile under reflux. The resulting 4-[2-(morpholin-4-yl)ethyl]aniline is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):

4-Aminophenethyl bromideCH₃CNMorpholine4-[2-(Morpholin-4-yl)ethyl]AnilineCrO₃/H₂SO₄4-[2-(Morpholin-4-yl)-2-oxoethyl]Aniline\text{4-Aminophenethyl bromide} \xrightarrow[\text{CH₃CN}]{\text{Morpholine}} \text{4-[2-(Morpholin-4-yl)ethyl]Aniline} \xrightarrow[\text{CrO₃/H₂SO₄}]{}\text{4-[2-(Morpholin-4-yl)-2-oxoethyl]Aniline}

This route avoids acetyl chloride but requires stringent temperature control during oxidation to prevent over-oxidation.

Amide Bond Formation

The final step couples 2,3,4-trimethoxybenzoyl chloride with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline using Schotten-Baumann conditions (aqueous NaOH, dichloromethane).

3,4,5-Trimethoxybenzoyl chloride+4-[2-(Morpholin-4-yl)-2-oxoethyl]AnilineNaOH2,3,4-Trimethoxy-N-4-[2-(Morpholin-4-yl)-2-oxoethyl]PhenylBenzamide\text{3,4,5-Trimethoxybenzoyl chloride} + \text{4-[2-(Morpholin-4-yl)-2-oxoethyl]Aniline} \xrightarrow[\text{NaOH}]{}\text{2,3,4-Trimethoxy-N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]Phenyl}Benzamide}

Optimization Notes :

  • Solvent Choice : Dichloromethane outperforms THF due to better phase separation.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation byproducts.

  • Yield : 78–82% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Parameter Gallic Acid Route Vanillin Route Morpholine-Alkylation
Starting Material CostLowModerateHigh
Overall Yield (%)7367.468
Purity (%)>999897
Reaction Steps344
Industrial ScalabilityHighModerateLow

Challenges and Mitigation Strategies

Regioselectivity in Methoxylation

Uncontrolled methoxylation during the vanillin route can yield 2,4,5-trimethoxy isomers. Using CuCl as a catalyst directs substitution to the 5-position, ensuring >95% regioselectivity.

Morpholine Degradation

Prolonged heating of morpholine in acidic conditions leads to ring-opening. Employing aprotic solvents (e.g., DMF) and maintaining pH >8 prevents degradation.

Crystallization Difficulties

The final amide’s high hydrophobicity complicates crystallization. Gradient cooling (60°C → 4°C) in ethanol/water (3:1) produces needle-like crystals with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological molecules suggests potential therapeutic uses:

  • Anticancer Activity : Initial studies indicate that derivatives of morpholine-containing compounds exhibit anticancer properties. The presence of the morpholine ring in this compound may enhance its efficacy against certain cancer cell lines by interfering with cellular signaling pathways .
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity. The trimethoxy and morpholine groups may contribute to this effect by disrupting microbial cell membranes or inhibiting essential enzymes .

Biological Studies

The compound can be utilized in biological assays to study its interactions with proteins and nucleic acids:

  • Enzyme Inhibition Studies : Due to its structural features, it may serve as an inhibitor for specific enzymes involved in disease processes, particularly those associated with cancer and infectious diseases. This can be explored through enzyme kinetics and binding affinity assays .
  • Cell Viability Assays : Researchers can assess the cytotoxic effects of the compound on various cell lines to determine its therapeutic index and potential side effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of morpholine derivatives. The results indicated that compounds similar to 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the morpholine moiety enhanced the compound's ability to penetrate bacterial membranes, leading to effective inhibition of growth.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival and proliferation . Additionally, it may interact with receptors involved in inflammatory and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Key Structural Features Synthesis Highlights References
Target Compound 2,3,4-Trimethoxy benzamide + morpholin-4-yl-oxoethylphenyl group Likely involves nucleophilic substitution and coupling reactions (analogous to )
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Benzothiazole-triazole-benzamide hybrid Click chemistry via azide-alkyne cycloaddition
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxy benzamide (L3) Dihydrobenzodioxin + fluorophenyl-oxyethoxy group Multi-step coupling (similar to )
2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide Triazole-thioether + toluidino-oxoethyl group S-alkylation of triazole precursors

Key Observations :

  • The target compound’s morpholine moiety distinguishes it from analogs with benzothiazole () or triazole-thioether groups (). Morpholine improves solubility and metabolic stability compared to bulkier heterocycles .
  • Trimethoxy substitution on the benzamide core is rare; most analogs (e.g., L3 in ) feature single methoxy or halogen substituents, which may reduce steric hindrance in target binding .

Key Observations :

  • Compared to azetidinone derivatives (), the target lacks a β-lactam ring, likely reducing antimicrobial activity but improving stability .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) References
Target Compound ~457.5 2.1 ~0.15 (DMSO)
L3 () ~498.4 3.5 <0.1 (DMSO)
Azetidinone 4 () ~390.3 2.8 ~0.3 (DMSO)

Key Observations :

  • The target compound’s lower LogP compared to L3 () suggests better aqueous solubility, critical for oral bioavailability .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed to prepare 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide and structurally related benzamide derivatives?

Answer: The synthesis typically involves multi-step functionalization of the benzamide core. Key steps include:

  • Amide bond formation : Coupling of substituted benzoic acids (e.g., 2,3,4-trimethoxybenzoic acid) with aniline derivatives via carbodiimide-mediated activation (e.g., EDCI or DCC) .
  • Morpholine incorporation : The morpholin-4-yl moiety is introduced through nucleophilic substitution or condensation reactions. For example, reacting chloroacetyl intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/deprotection strategies : Methoxy groups are retained using acid-stable protecting groups (e.g., benzyl ethers) during synthesis .
    Validation : Structural confirmation via IR (amide C=O stretch ~1650–1680 cm⁻¹) and ¹H NMR (morpholine protons at δ 3.5–3.7 ppm) .

Q. 1.2. How is the purity and structural integrity of the compound validated in academic research?

Answer:

  • Chromatography : TLC (Rf values) and HPLC (≥95% purity) are standard for monitoring reaction progress and purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons, and morpholine carbons .
    • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Melting point analysis : Consistency with literature values (e.g., 250–320°C for benzamide derivatives) indicates crystallinity and purity .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

  • Core modifications :
    • Vary methoxy substituents (e.g., replace with ethoxy or halogen) to modulate lipophilicity and target binding .
    • Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetic properties .
  • Functional group additions : Introduce bioisosteres (e.g., sulfonamide instead of benzamide) to enhance solubility or metabolic stability .
  • In vitro assays : Test modified derivatives against relevant biological targets (e.g., HDAC enzymes or microbial strains) to correlate structural changes with activity .

Q. 2.2. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

  • Standardized protocols :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) to minimize variability .
    • Validate assays with positive controls (e.g., cisplatin for antiproliferative studies) .
  • Mechanistic studies :
    • Perform competitive binding assays or enzyme inhibition kinetics to confirm target specificity .
    • Use molecular docking to identify binding site interactions (e.g., morpholine’s role in hydrogen bonding) .

Q. 2.3. How can computational modeling enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

  • ADMET prediction : Tools like SwissADME predict logP (target <5), BBB permeability, and CYP450 interactions .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., binding free energy calculations for HDAC inhibitors) .
  • QSAR models : Corrogate substituent electronegativity or steric bulk with bioactivity data to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final coupling step of the synthesis?

Answer:

  • Optimize reaction conditions :
    • Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) to enhance solubility .
    • Employ coupling agents like HATU or PyBOP for sterically hindered substrates .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (methanol/water) to isolate pure product .

Q. 3.2. What analytical techniques differentiate polymorphic forms of the compound?

Answer:

  • PXRD : Identify distinct crystalline phases (e.g., Form I vs. II) .
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability .
  • Solid-state NMR : Resolve differences in hydrogen bonding networks .

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